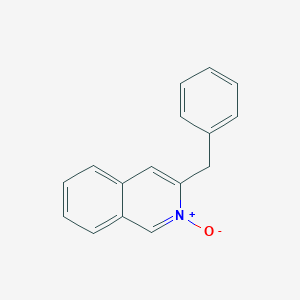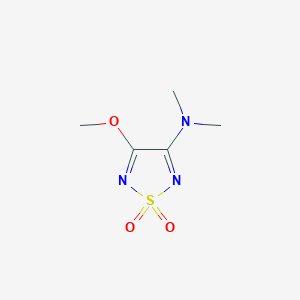
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the thiadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can be achieved through various synthetic routes. One common method involves the reaction of dimethylamine with appropriate precursors under controlled conditions. For instance, the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 3-(Dimethylamino)-1-propylamine
- 3-Dimethylaminoacrolein
- 3-Dimethylamino-2H-azirines .
Uniqueness
What sets 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
90103-63-2 |
|---|---|
Formule moléculaire |
C5H9N3O3S |
Poids moléculaire |
191.21 g/mol |
Nom IUPAC |
4-methoxy-N,N-dimethyl-1,1-dioxo-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O3S/c1-8(2)4-5(11-3)7-12(9,10)6-4/h1-3H3 |
Clé InChI |
GRKAHHLMHHQOQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NS(=O)(=O)N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)

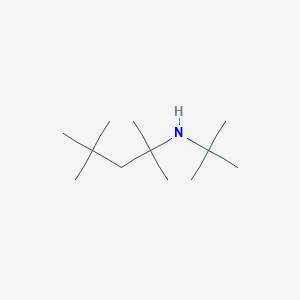
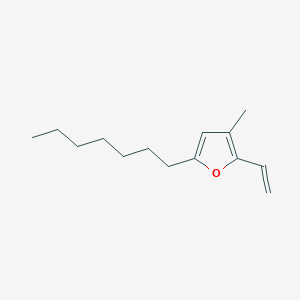
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![2,5,11-Trimethyl-2,3,4,6-tetrahydro-1H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B14372335.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
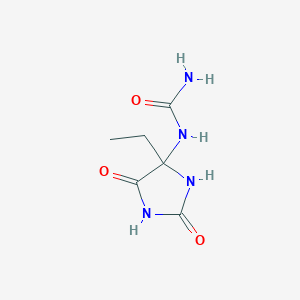
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
![N,N'-(1,2-Phenylene)bis[2-(2-methylpiperidin-1-yl)acetamide]](/img/structure/B14372376.png)
